(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Description
The compound (1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane is a tricyclic ether featuring a fused 7.3.0.0²,⁶ ring system with five oxygen atoms and five methyl substituents. Its stereochemistry (1R,6R,9S) imparts distinct conformational rigidity, influencing its physical properties (e.g., melting point, solubility) and reactivity. Such oxygen-rich tricyclic structures are often explored for applications in materials science, such as polymer precursors or stabilizing agents, due to their thermal stability and ability to form hydrogen bonds .
Properties
IUPAC Name |
(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6?,7-,8+,9?,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWQLTARTKWGMT-AZGGWRLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]2[C@H](C3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane typically involves the protection of the hydroxyl groups on galactose. One common method is to react galactose with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivatives . The reaction is usually carried out under reflux conditions to ensure complete protection of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The protected galactose derivatives are then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like imidazole and iodine in solvents such as toluene or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane involves its interaction with specific enzymes and receptors in biological systems. The isopropylidene groups protect the hydroxyl groups, allowing the compound to participate in selective reactions without interference from other functional groups. This protection is crucial for its role in synthetic chemistry and biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Substitution: Oxygen vs. Nitrogen
Hexaazatricyclo Compound ()
The hexaazatricyclo compound, 12-(4-chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene, replaces oxygen atoms with nitrogen, forming a hexaaza framework. Key differences:
- Reactivity : Nitrogen atoms enable hydrogen bonding and protonation, enhancing solubility in polar solvents compared to the oxygen-rich target compound.
- Biological Activity : Imidazole-derived azatricyclo compounds exhibit herbicidal and antimicrobial properties , whereas oxygenated analogs are less bioactive but more thermally stable.
- Crystal Packing : The hexaaza compound forms planar molecular layers stabilized by π-π interactions , while the target compound’s oxygen atoms likely favor dipolar interactions.
Siloxane-Based Tricyclo Compounds ()
Decamethyl-pentoxapentasilecane (D5) and dodecamethyl-hexaoxahexasilacyclododecane (D6) feature silicon-oxygen backbones. Contrasts include:
- Thermal Stability : Siloxanes (D5/D6) exhibit higher thermal resistance due to Si-O bond strength, whereas the target compound’s C-O bonds are more reactive .
- Applications : Siloxanes are used in lubricants and sealants, while the target compound’s all-carbon tricyclic framework may serve as a scaffold for organic synthesis.
Functional Group Variations
Carboxylic Acid Derivative ()
(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylic acid introduces a carboxylic acid group. Key distinctions:
- Acidity/Reactivity: The carboxylic acid enables salt formation and esterification, broadening reactivity compared to the non-acidic methyl groups in the target compound.
- Solubility : Increased hydrophilicity due to the -COOH group enhances aqueous solubility .
Acetate Ester Derivative ()
[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl acetate adds an ester moiety:
- Lipophilicity : The acetate group increases lipophilicity, favoring solubility in organic solvents.
Stereochemical and Substituent Effects
The target compound’s (1R,6R,9S) stereochemistry contrasts with analogs like the (1S,2R,6S,8R,9R) configuration in ’s acetate derivative. These differences influence:
- Molecular Shape : Stereochemistry dictates spatial arrangement, affecting packing efficiency in crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
